molecular formula C14H23BN2O3 B1326324 1-(Tetrahydro-2H-pyran-2-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole CAS No. 1029684-37-4

1-(Tetrahydro-2H-pyran-2-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole

Cat. No.: B1326324
CAS No.: 1029684-37-4
M. Wt: 278.16 g/mol
InChI Key: BVIWGBKKGPHNAB-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-2-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole is a useful research compound. Its molecular formula is C14H23BN2O3 and its molecular weight is 278.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)11-9-16-10-17(11)12-7-5-6-8-18-12/h9-10,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIWGBKKGPHNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CN2C3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647783
Record name 1-(Oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029684-37-4
Record name 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1029684-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(Tetrahydro-2H-pyran-2-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activity, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H23BN2O3
  • Molecular Weight : 278.16 g/mol
  • CAS Number : 1279088-80-0

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological effects. The following sections summarize key findings from the literature.

Anticancer Activity

Research has indicated that compounds containing imidazole and dioxaborolane moieties exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives of imidazole can inhibit cell proliferation in various cancer cell lines. The compound's structure allows for interaction with key metabolic pathways involved in cancer cell growth and survival .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Glycolysis : Similar compounds have been shown to inhibit glycolytic pathways in cancer cells. This inhibition leads to reduced ATP production and increased apoptosis .
  • Targeting Specific Enzymes : The dioxaborolane group may interact with enzymes involved in cellular metabolism, potentially leading to altered metabolic states in target cells .

Case Studies

Several case studies highlight the biological activity of related compounds:

StudyCompoundFindings
Liu et al. (2020)KL-11743Demonstrated inhibition of glucose transport and glycolytic ATP production in fibrosarcoma cells with IC50 values indicating potent activity .
Zhang et al. (2021)Dioxaborolane derivativesShowed selective cytotoxicity towards cancer cells while sparing normal cells; suggested potential for therapeutic use .

Pharmacokinetics and Toxicology

The pharmacokinetics of similar compounds suggest favorable absorption and distribution profiles:

  • Oral bioavailability has been reported between 15% to 30%, indicating that these compounds can reach therapeutic concentrations in systemic circulation .
  • Toxicological assessments have shown minimal off-target effects when administered at therapeutic doses .

Preparation Methods

Palladium-Catalyzed Borylation of Halogenated Imidazole Precursors

One common approach is the palladium-catalyzed borylation of a halogenated imidazole derivative bearing the tetrahydropyranyl group.

  • Starting Material: 1-(Tetrahydro-2H-pyran-2-yl)-5-halogenated imidazole (e.g., 5-bromo or 5-iodo derivative).
  • Reagents: Bis(pinacolato)diboron (B2pin2) as the boron source.
  • Catalyst: Palladium complexes such as Pd(dppf)Cl2·CH2Cl2 or Pd2(dba)3 with phosphine ligands (e.g., JohnPhos).
  • Base: Potassium carbonate or cesium carbonate.
  • Solvent: Mixtures of water with organic solvents like N,N-dimethylformamide (DMF), 1,4-dioxane, or tetrahydrofuran (THF).
  • Conditions: Heating at 45–80 °C under inert atmosphere (argon or nitrogen) for several hours (4–16 h).

Example Reaction Conditions and Yields:

Parameter Details
Catalyst Pd(dppf)Cl2·CH2Cl2 (0.1 eq)
Base Potassium carbonate (2 eq)
Solvent DMF/H2O (9:1)
Temperature 80 °C
Time 16 hours
Atmosphere Argon
Yield ~30% (isolated yield for related pyrazole analog)

This method is adapted from similar pyrazole boronate ester syntheses and is applicable to imidazole derivatives with appropriate optimization.

Suzuki-Miyaura Cross-Coupling for Intermediate Formation

In some synthetic routes, the boronate ester is introduced via Suzuki coupling of a halogenated imidazole with pinacol boronic acid or its esters.

This method allows the formation of intermediates such as 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile, which can be further transformed into the target compound.

Protection and Deprotection Steps

  • The tetrahydropyranyl group is introduced to protect the nitrogen during borylation and coupling steps.
  • Deprotection is typically achieved by treatment with dilute hydrochloric acid in ethanol at low temperatures (0–15 °C) for 0.5–5 hours.
  • After deprotection, neutralization with aqueous ammonia prevents detachment of the THP group during isolation.

Isolation and Purification

  • Precipitation by addition of water to the reaction mixture at low temperature (20 ± 5 °C).
  • Filtration and washing with acetonitrile-water mixtures.
  • Drying under reduced pressure at 50–60 °C.
  • Purification by silica gel column chromatography using gradients of ethyl acetate in hexanes.

Summary Table of Preparation Parameters

Step Reagents/Conditions Notes
Halogenated imidazole synthesis Installation of THP protecting group on imidazole N Protects nitrogen during borylation
Borylation Pd catalyst (Pd(dppf)Cl2·CH2Cl2), B2pin2, K2CO3, DMF/H2O, 80 °C, 16 h Moderate yields (~30%) reported in analogs
Suzuki Coupling Pd(PPh3)2Cl2, Na2CO3, THF/H2O, 60–75 °C, 1–5 h Used for intermediate formation
Deprotection 10% HCl in ethanol, 0–15 °C, 0.5–5 h Removes THP protecting group
Isolation Water addition, cooling, filtration, drying Ensures purity and stability

Research Findings and Optimization Notes

  • The amount of palladium catalyst can be minimized to 0.5–2 mol%, improving cost-efficiency without compromising yield.
  • Use of phase transfer catalysts like tetrabutylammonium bromide (TBAB) can enhance reaction rates in Suzuki couplings.
  • Maintaining mild temperatures during deprotection prevents cleavage of sensitive boronate esters.
  • The THP protecting group is stable under Suzuki coupling conditions but requires acidic conditions for removal.
  • Reaction monitoring by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) is essential for optimizing reaction times and yields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole?

  • Methodological Answer : A scalable synthesis involves reacting 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole with a boronating agent (e.g., pinacolborane) in a mixed solvent system (THF/toluene, 1:4 v/v) under nitrogen at room temperature . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product. Key parameters include inert atmosphere maintenance to prevent boronate ester hydrolysis and solvent selection to enhance reaction homogeneity.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR to confirm substitution patterns (e.g., pyranyl and boronate ester groups).
  • IR spectroscopy to detect B-O stretches (~1350 cm⁻¹) and imidazole ring vibrations.
  • High-resolution mass spectrometry (HRMS) for molecular ion verification.
  • X-ray crystallography (if crystalline) to resolve steric effects of the tetrahedral boronate .

Q. What solvents and conditions are compatible with its boronate ester group during downstream reactions?

  • Methodological Answer : The pinacol boronate is stable in aprotic solvents (e.g., THF, DCM) under inert atmospheres but hydrolyzes in protic solvents (e.g., water, alcohols). For Suzuki-Miyaura couplings, use degassed toluene/water biphasic systems with Pd(PPh₃)₄ catalyst and Na₂CO₃ base at 80–100°C .

Advanced Research Questions

Q. How do steric effects of the tetrahydro-2H-pyran-2-yl group influence cross-coupling reactivity?

  • Methodological Answer : The pyranyl group introduces steric hindrance, slowing transmetalation in Suzuki reactions. To mitigate:

  • Use bulky phosphine ligands (e.g., SPhos) to stabilize Pd intermediates.
  • Optimize temperature (e.g., 90°C vs. 70°C) to balance reaction rate and side reactions.
  • Monitor reaction progress via TLC or inline NMR to identify kinetic bottlenecks .

Q. What computational tools can predict regioselectivity in derivatization reactions involving this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for boronate transfer reactions.
  • Molecular docking (e.g., AutoDock Vina) predicts binding modes in medicinal chemistry applications (e.g., kinase inhibitors) .
  • Reaction path search algorithms (e.g., GRRM) explore alternative pathways under varying conditions .

Q. How to resolve contradictions in reported yields for its use in multi-step syntheses?

  • Methodological Answer : Discrepancies often arise from:

  • Trace moisture : Use rigorous drying protocols (e.g., molecular sieves in solvents).
  • Catalyst poisoning : Pre-treat Pd catalysts with reducing agents (e.g., DIBAL-H).
  • Side reactions : Characterize byproducts via LC-MS and adjust stoichiometry of coupling partners .

Q. What strategies improve its stability in long-term storage for iterative experimental workflows?

  • Methodological Answer :

  • Store under argon at –20°C in amber vials to prevent light/oxygen degradation.
  • Formulate as a lyophilized solid with stabilizers (e.g., trehalose) for aqueous compatibility.
  • Periodic NMR checks (every 3–6 months) detect boronate hydrolysis or imidazole ring oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tetrahydro-2H-pyran-2-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-(Tetrahydro-2H-pyran-2-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole

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